butyl 4-{1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
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Description
Butyl 4-{1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a useful research compound. Its molecular formula is C24H22ClFN2O4 and its molecular weight is 456.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.1252130 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Butyl 4-{1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing findings from various research sources.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H19ClFNO3
- Molecular Weight : 355.80 g/mol
This compound features a butyl ester group, a chloro-fluorophenyl moiety, and a dihydropyridine framework, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds often exhibit antimicrobial properties. A study evaluating similar compounds demonstrated moderate to high activity against various bacterial strains, suggesting that this compound may also possess such capabilities .
Anticancer Potential
The anticancer activity of related dihydropyridine derivatives has been documented extensively. For instance, compounds with similar structural motifs have shown efficacy against multiple cancer cell lines, including breast and renal cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound could interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell growth and survival .
- Apoptotic Pathways : Evidence suggests that similar compounds can activate caspase pathways leading to programmed cell death .
Study 1: Antimicrobial Evaluation
A recent study assessed the antimicrobial efficacy of a series of dihydropyridine derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | S. aureus | 15 |
Compound B | E. coli | 18 |
Target Compound | S. aureus | 17 |
Target Compound | E. coli | 20 |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the target compound inhibited the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cells significantly.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5 |
A549 | 7 |
Properties
IUPAC Name |
butyl 4-[[1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN2O4/c1-2-3-13-32-24(31)16-7-10-18(11-8-16)27-23(30)17-9-12-22(29)28(14-17)15-19-20(25)5-4-6-21(19)26/h4-12,14H,2-3,13,15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METNQPGTVNPUDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.